3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1195628-02-4
VCID: VC20746878
InChI: InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O
Molecular Formula: C11H15N3O5S
Molecular Weight: 301.32 g/mol

3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

CAS No.: 1195628-02-4

Cat. No.: VC20746878

Molecular Formula: C11H15N3O5S

Molecular Weight: 301.32 g/mol

* For research use only. Not for human or veterinary use.

3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid - 1195628-02-4

CAS No. 1195628-02-4
Molecular Formula C11H15N3O5S
Molecular Weight 301.32 g/mol
IUPAC Name 3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Standard InChI InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)
Standard InChI Key LCZLWCJYNPNMDN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O

3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid is a complex organic compound classified as an amino acid derivative, specifically an amide due to the presence of the carbamoyl group. Its molecular formula is C11H14N2O5S, with a molecular weight of approximately 222.24 g/mol. This compound is uniquely identified by its CAS number, 923215-91-2, which is used in chemical registries to distinguish it from other compounds.

Synthesis of 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

The synthesis of this compound primarily involves the reaction between 4-methylphenyl isocyanate and L-alanine. The reaction typically occurs in an aqueous or organic solvent, often at room temperature or with mild heating, which facilitates the nucleophilic addition without decomposing sensitive functional groups.

Synthesis Steps:

  • Starting Materials: 4-methylphenyl isocyanate and L-alanine.

  • Solvent: Aqueous or organic solvents.

  • Conditions: Room temperature or mild heating.

  • Reaction Type: Nucleophilic addition.

Chemical Reactions and Mechanisms

This compound can participate in various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Reaction Examples:

  • Oxidation: Reaction with potassium permanganate to form oxidized derivatives.

  • Reduction: Reaction with sodium borohydride to reduce specific functional groups.

Potential Applications:

  • Inflammatory Diseases: Modulation of immune responses.

  • Pharmaceutical Development: Potential use as a scaffold for drug design.

Future Directions:

  • Biological Activity Studies: Investigate its effects on immune responses and inflammation.

  • Chemical Modifications: Explore structural modifications to enhance biological activity or solubility.

Given the limited availability of specific research findings on this compound, continued investigation into its properties and applications is warranted to fully understand its potential in the field of pharmaceutical chemistry.

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